Differolide

描述

It has been identified as an antioxidant isolated from Streptomyces qaidamensis . The compound was verified to be an antioxidant by scavenging experiments on 2,2-diphenyl-1-picrylhydrazyl (DPPH) .

Synthesis Analysis

The biosynthetic gene cluster responsible for synthesizing Differolide was identified using comparative genomic methods . A short total synthesis of Differolide based on a tandem enyne metathesis / [4+2] cycloaddition was accomplished .

Molecular Structure Analysis

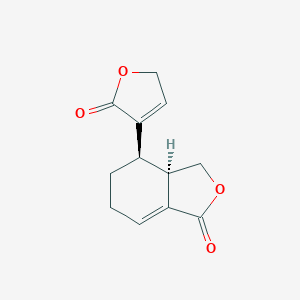

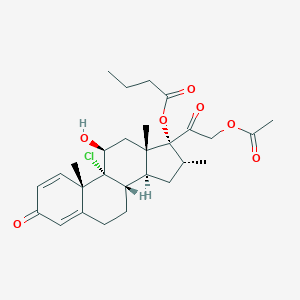

The molecular formula of Differolide is C12H12O4 .

Physical And Chemical Properties Analysis

Differolide is a white to off-white solid . It is soluble in DMSO, methanol, or chloroform . The molecular weight of Differolide is 220.2 .

科学研究应用

Antioxidant Properties

“Differolide” has been identified as an antioxidant . It was isolated from Streptomyces qaidamensis and verified with scavenging experiments on 2,2-diphenyl-1-picrylhydrazyl (DPPH) . This antioxidant property makes it a potential candidate for the development of antioxidant medicine .

Biosynthesis

The biosynthetic gene cluster responsible for synthesizing “Differolide” has been identified using comparative genomic methods . This discovery provides a basis for further study of the biological activities of "Differolide" .

Source of Bioactive Molecules

Streptomyces, from which “Differolide” is derived, is a significant source of bioactive natural products (NPs), accounting for 39% of all microbial metabolites . These NPs are diverse and include antibiotic, anticancer, antioxidant, and other bioactivities .

Potential for Large Scale Synthesis

Although the yield of “Differolide” in S. qaidamensis is not very low (10 mg/L), considering the application value of its biological activity, it is necessary to synthesize the compound in large quantities .

Unique Metabolic Pathways

Since extreme environments form severe habitats, they may give rise to unique metabolic pathways in microorganisms . For instance, the desert isolates Streptomyces sp. SAJ15 produces aryl polyene, terpenoid, and macrolide compounds .

Potential for Drug Development

The discovery of “Differolide” and its properties provide a basis for further study of its biological activities, which also make it possible to develop as an antioxidant medicine .

安全和危害

未来方向

The discovery of Differolide’s antioxidant properties opens up the possibility of scaling up its production using genetic engineering for biotechnological applications . Further study of the biological activities of Differolide is needed, which also makes it possible to develop as an antioxidant medicine .

作用机制

Target of Action

Differolide is an antioxidant . Its primary targets are reactive oxygen species (ROS) that cause oxidative stress in cells . By neutralizing these ROS, Differolide helps to maintain the redox balance within cells and prevent cellular damage .

Mode of Action

Differolide interacts with ROS by donating electrons, which neutralizes the ROS and prevents them from causing oxidative damage to cellular components such as proteins, lipids, and DNA . This interaction results in the conversion of Differolide into a more stable form, thereby reducing its reactivity .

Biochemical Pathways

The antioxidant action of Differolide affects various biochemical pathways involved in cellular redox balance . By neutralizing ROS, Differolide can prevent the activation of stress-related signaling pathways and the subsequent expression of genes involved in inflammation, apoptosis, and other stress responses .

Result of Action

The molecular and cellular effects of Differolide’s action include the prevention of oxidative damage to cellular components, the maintenance of cellular redox balance, and the inhibition of stress-related cellular responses . These effects contribute to the overall antioxidant activity of Differolide .

Action Environment

The action, efficacy, and stability of Differolide can be influenced by various environmental factors. For example, the presence of other antioxidants can enhance the effectiveness of Differolide by providing additional electron donors . Additionally, factors such as pH and temperature can affect the stability of Differolide and its ability to neutralize ROS .

属性

IUPAC Name |

(3aR,4R)-4-(5-oxo-2H-furan-4-yl)-3a,4,5,6-tetrahydro-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c13-11-9(4-5-15-11)7-2-1-3-8-10(7)6-16-12(8)14/h3-4,7,10H,1-2,5-6H2/t7-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APEPCFIVJSRFRT-OIBJUYFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2COC(=O)C2=C1)C3=CCOC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H]2COC(=O)C2=C1)C3=CCOC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90147751 | |

| Record name | Differolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90147751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Differolide | |

CAS RN |

106750-00-9 | |

| Record name | Differolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106750009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Differolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90147751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8-Methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-phenethyl-amine](/img/structure/B21794.png)

![7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione](/img/structure/B21813.png)

![2-[[2-[2-[[2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoylamino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide](/img/structure/B21817.png)

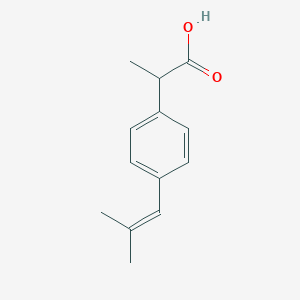

![2-[p-(2-Methyl-1,2-epoxypropyl)phenyl]propionic Acid](/img/structure/B21823.png)

![2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid](/img/structure/B21825.png)